Product packaging for Boc-L-lys(2-CL-Z)-OL(Cat. No.:CAS No. 198476-84-5)

Boc-L-lys(2-CL-Z)-OL

Cat. No.: B1439779
CAS No.: 198476-84-5
M. Wt: 400.9 g/mol
InChI Key: ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protected Amino Acids and Alcohols as Synthetic Intermediates

Protected amino acids and their corresponding alcohol derivatives are fundamental tools in the synthesis of peptides, peptidomimetics, and other biologically active compounds. researchgate.netrsc.org The protection of the amino group, often with moieties like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), prevents unwanted side reactions during chemical coupling or modification of other functional groups within the molecule. bzchemicals.comontosight.ai This strategy of temporary blockage is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the stepwise and controlled assembly of amino acid sequences. ontosight.aiontosight.ai

The reduction of a protected amino acid's carboxyl group to a primary alcohol yields an N-protected amino alcohol. researchgate.net These resulting amino alcohols are not only precursors to amino aldehydes, which are important in the design of protease inhibitors, but also serve as chiral synthons in asymmetric synthesis. researchgate.netsigmaaldrich.com Their utility extends to the synthesis of various pharmaceuticals and natural products. rsc.orgnih.gov

Contextualization of Lysine (B10760008) Derivatives in Peptide and Complex Molecule Synthesis

Lysine, with its primary amino group on the side chain (ε-amino group), is a particularly important amino acid in the structure and function of many proteins and peptides. ontosight.aiucl.ac.uk The presence of two amino groups (α- and ε-) necessitates a differential protection strategy during peptide synthesis to avoid the formation of branched peptides. peptide.com This involves using orthogonal protecting groups, which can be removed under different chemical conditions.

Derivatives of lysine, where the α- and ε-amino groups are selectively protected, are therefore essential for incorporating lysine into a peptide chain in a controlled manner. ontosight.aipeptide.com Furthermore, the lysine side chain is a common site for post-translational modifications, such as acetylation and ubiquitination, which play significant roles in biological regulation. peptide.com Appropriately protected lysine derivatives also allow for the specific attachment of labels, such as fluorescent dyes or biotin (B1667282), to peptides for research purposes. peptide.compeptide.com

Overview of the Distinctive Features and Research Relevance of Boc-L-lys(2-CL-Z)-OL

This compound, or Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysinol, is a specialized derivative that combines several key protective features, making it a valuable reagent in chemical synthesis. chemimpex.com The 'Boc' group protects the α-amino group, while the '2-Cl-Z' group protects the ε-amino group of the lysine side chain. The carboxyl group has been reduced to a primary alcohol ('-OL').

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, typically removed under acidic conditions. bzchemicals.comug.edu.pl The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a variant of the benzyloxycarbonyl (Z) group. wikipedia.org The addition of a chlorine atom to the benzyl (B1604629) ring makes the 2-Cl-Z group significantly more stable to the acidic conditions used to remove the Boc group, a crucial feature in Boc-based solid-phase peptide synthesis. bzchemicals.compeptide.comug.edu.pl This enhanced stability prevents premature deprotection of the lysine side chain during the repetitive cycles of N-terminal Boc group removal. bzchemicals.compeptide.com The 2-Cl-Z group is typically cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis. peptide.com

The alcohol functionality (-OL) in this compound provides a reactive site for further chemical modifications, expanding its utility beyond standard peptide synthesis. This derivative serves as a versatile building block for constructing complex molecules, including peptide mimetics and drug candidates, particularly in fields like oncology and infectious disease research. chemimpex.com Its unique combination of orthogonal protecting groups and the alcohol functional group allows for precise and selective chemical manipulations, making it an important tool for medicinal chemists and organic chemists. chemimpex.com

Chemical and Physical Properties of this compound and Related Compounds

PropertyBoc-L-lys(2-CL-Z)-OHThis compound
Synonyms Nα-Boc-Nε-(2-chloro-Z)-L-lysineBoc-L-Lysinol(2-Cl-Z), this compound
CAS Number 54613-99-9198476-84-5
Molecular Formula C19H27ClN2O6C19H29ClN2O5
Molecular Weight 414.9 g/mol 400.89 g/mol
Appearance White to off-white powderNot specified
Melting Point 70-73 °C71-72 °C
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, AcetoneNot specified
Storage Temperature 2-8°C0-8°C
Optical Rotation Not specified[a]20D = -7 ± 1 º (C=1 in MeOH)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29ClN2O5 B1439779 Boc-L-lys(2-CL-Z)-OL CAS No. 198476-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPSJIPXZNNWPD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of Boc L Lys 2 Cl Z Ol and Analogous Protected Amino Alcohols

General Strategies for the Preparation of Chiral Amino Alcohols

The preparation of chiral amino alcohols is a cornerstone of asymmetric synthesis, with numerous strategies developed to control stereochemistry. These methods can be broadly categorized into diastereoselective and enantioselective approaches, reductive methodologies, and ring-opening reactions.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective strategies are paramount for establishing the desired stereochemistry in amino alcohols. These approaches often rely on the use of chiral auxiliaries, catalysts, or substrates to direct the formation of a specific stereoisomer. diva-portal.org

Diastereoselective strategies involve the use of a chiral auxiliary covalently attached to the substrate to control the formation of a new stereocenter. diva-portal.org This approach has been successfully applied in the synthesis of α-hydroxy-β-amino esters through the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, yielding products with high diastereoselectivity. diva-portal.org

Enantioselective approaches aim to directly produce one enantiomer over the other. This can be achieved through various methods:

Catalyst-controlled reactions: Chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment that favors the formation of one enantiomer. For instance, copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols provides an efficient route to chiral γ-amino alcohols with excellent enantioselectivity. nih.gov Similarly, the asymmetric reduction of α-nitroketones using alcohol dehydrogenases represents a biocatalytic approach to chiral β-nitroalcohols. bohrium.com

Substrate-controlled reactions: The inherent chirality of the starting material can direct the stereochemical outcome of a reaction. diva-portal.org

Auxiliary-controlled reactions: A stoichiometric amount of a chiral auxiliary directs the formation of a new stereocenter. diva-portal.org

Recent advancements have also explored the use of amine dehydrogenases for the highly diastereo- and enantioselective synthesis of branched chiral amines from racemic ketones through a dynamic kinetic resolution-asymmetric reductive amination process. researchgate.net

Reductive Methodologies from N-Protected Amino Acids and Derivatives

A primary and direct route to N-protected amino alcohols is the reduction of the corresponding N-protected amino acids or their derivatives, such as esters. rsc.org

One common method involves the activation of the N-protected amino acid with ethyl chloroformate to form a mixed anhydride (B1165640), which is then reduced with sodium borohydride (B1222165). core.ac.uk Another approach utilizes the reduction of N-protected amino acid esters. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent, it can be expensive and highly flammable. stackexchange.com A safer and more selective alternative is the use of sodium borohydride (NaBH4) in combination with other reagents. For instance, the NaBH4/I2 system can effectively reduce N-protected amino acids. stackexchange.com An improved procedure for the reduction of N-protected amino acid esters involves the slow addition of methanol (B129727) to a mixture of the ester and NaBH4, which proceeds in high yields. oup.comresearchgate.net

More recently, titanium-catalyzed reductions have emerged as a mild and efficient alternative. Ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl4) can reduce N-protected amino acids to their corresponding alcohols at room temperature, tolerating a variety of other functional groups. organic-chemistry.orgnih.govpurdue.eduacs.orgorgsyn.org Another one-pot method involves the activation of N-protected amino acids with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H), providing chiral α-amino aldehydes which can be further reduced to the amino alcohols. rsc.org

Reagent/SystemSubstrateKey Features
NaBH4 / Ethyl ChloroformateN-Protected Amino AcidForms a mixed anhydride intermediate. core.ac.uk
NaBH4 / I2N-Protected Amino AcidSelective reduction. stackexchange.com
NaBH4 / MethanolN-Protected Amino Acid EsterHigh yields, improved procedure. oup.comresearchgate.net
NH3-BH3 / TiCl4N-Protected Amino AcidMild, room temperature reaction, good functional group tolerance. organic-chemistry.orgnih.govpurdue.eduacs.orgorgsyn.org
CDI / DIBAL-HN-Protected Amino AcidOne-pot conversion to amino aldehyde, further reducible. rsc.org

Ring-Opening Reactions for Amino Alcohol Construction

The ring-opening of epoxides with amines is a direct and atom-economical method for the synthesis of β-amino alcohols. mdpi.comgrowingscience.com This nucleophilic addition reaction can be catalyzed by various agents to enhance its efficiency and regioselectivity.

Catalyst-free aminolysis of epoxides can be achieved in water, offering a green and selective method. organic-chemistry.org However, for less reactive amines or to achieve higher selectivity, catalysts are often employed. Lewis acids, such as scandium triflate, have been shown to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in the presence of a chiral ligand, yielding β-amino alcohols with high enantioselectivity. organic-chemistry.org Other catalysts include sulfated tin oxide and zeolites, which can promote the reaction under mild and often solvent-free conditions. growingscience.comscirp.org

A metal- and solvent-free protocol using acetic acid has also been developed, providing β-amino alcohols in high yields with excellent regioselectivity. rsc.org Furthermore, the use of cyclic carbonates as an alternative to epoxides offers safety advantages, as they are less hazardous. scirp.org

Stereocontrolled Synthesis of Lysine-Based Amino Alcohol Derivatives

The synthesis of lysine-based amino alcohol derivatives requires precise control over the stereocenter at the α-carbon and the differential protection of the α- and ε-amino groups. The reduction of an appropriately protected lysine (B10760008) derivative is the most common approach.

Starting with Nα-Boc-Nε-(2-Cl-Z)-L-lysine, the carboxylic acid can be reduced to the corresponding alcohol, Boc-L-lys(2-CL-Z)-OL. This reduction can be achieved using the methods described in section 2.1.2, such as the mixed anhydride method with sodium borohydride or the milder titanium-catalyzed reduction with ammonia-borane. The choice of reducing agent is critical to avoid the cleavage of the acid-labile Boc group or the hydrogenolysis-sensitive 2-Cl-Z group.

The synthesis of oligo-L-lysine peptides and their derivatives has been achieved using solid-phase synthesis techniques with orthogonal protecting groups, allowing for selective deprotection and modification. nih.gov

Orthogonal Protecting Group Strategies in Lysine Functionalization

Orthogonal protecting groups are essential in the synthesis of complex molecules like modified peptides, as they allow for the selective deprotection of one functional group in the presence of others. iris-biotech.de In the context of lysine, this is crucial for differentiating the α- and ε-amino groups. iris-biotech.de

Common orthogonal protecting group pairs include Fmoc/tBu, where Fmoc is base-labile and tBu is acid-labile. iris-biotech.de For lysine, various protecting groups can be employed for the side-chain ε-amino group to achieve orthogonality with the Nα-protecting group. Examples include the acid-labile Mtt (monomethoxytrityl) group and the hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups. iris-biotech.dekohan.com.twsigmaaldrich.com The choice of protecting group depends on the desired deprotection conditions and the stability required during synthesis. iris-biotech.de

For the target molecule, this compound, the Nα-Boc group and the Nε-2-Cl-Z group represent an orthogonal set. The Boc group is labile to strong acids, while the 2-Cl-Z group is removed by strong acid conditions like HF or by hydrogenolysis. total-synthesis.compeptide.com This orthogonality allows for the selective removal of the Boc group while leaving the 2-Cl-Z group intact, or vice versa under specific conditions.

Nα-tert-Butoxycarbonyl (Boc) Protection Chemistry and Cleavage

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. total-synthesis.comjk-sci.commasterorganicchemistry.com

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). total-synthesis.comjk-sci.comfishersci.co.uk The reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O. total-synthesis.comcommonorganicchemistry.com

Cleavage: The deprotection of a Boc-protected amine is achieved under acidic conditions. total-synthesis.comfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent are commonly used. total-synthesis.comjk-sci.comfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.commasterorganicchemistry.com

Lewis acids, such as aluminum chloride or zinc bromide, can also be used for Boc deprotection, sometimes offering greater selectivity. jk-sci.comacsgcipr.orgthieme-connect.com Additionally, thermal deprotection in continuous flow has been demonstrated as a catalyst-free method. acs.org The key challenge in Boc deprotection is achieving selectivity in the presence of other acid-sensitive functional groups. acs.org

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Neat or in DCMCommon and efficient method. total-synthesis.comfishersci.co.uk
Hydrochloric Acid (HCl)In organic solvents (e.g., methanol, dioxane)Widely used alternative to TFA. total-synthesis.comnih.gov
Lewis Acids (e.g., AlCl3, ZnBr2)In aprotic solventsCan offer improved selectivity. jk-sci.comacsgcipr.orgthieme-connect.com
Thermal (Continuous Flow)High temperature in various solventsCatalyst-free deprotection. acs.org

Nε-(2-Chlorobenzyloxycarbonyl) (2-CL-Z) Protection for Lysine Side Chains

In the realm of peptide synthesis, particularly when employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the protection of reactive amino acid side chains is paramount to prevent unwanted side reactions. peptide.comug.edu.pl For the amino acid lysine, which possesses a primary ε-amino group (Nε) on its side chain, effective protection is crucial to avoid the formation of branched peptides. ug.edu.plopenaccesspub.org One of the most established and widely utilized protecting groups for the lysine side chain in Boc chemistry is the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cl-Z) group. peptide.comug.edu.plpeptide.com

The 2-Cl-Z group is a derivative of the benzyloxycarbonyl (Z) group and is classified as a "permanent" protecting group within the Boc/Bzl strategy. peptide.comug.edu.pl This classification stems from its stability under the conditions used for the repeated removal of the temporary Nα-Boc group. The Nα-Boc group is cleaved using moderate acids, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions to which the 2-Cl-Z group is stable. peptide.compeptide.com The removal of the 2-Cl-Z group from the lysine side chain requires much harsher acidic conditions, typically strong acids like liquid hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH). peptide.compeptide.com These strong acids are generally used in the final step of the synthesis to deprotect all side chains and cleave the completed peptide from the solid-phase resin support. peptide.com

The presence of the chlorine atom on the phenyl ring of the Z group modifies its electronic properties, enhancing its stability toward acid compared to the unsubstituted Z group. This makes Boc-L-lys(2-Cl-Z)-OH the lysine derivative commonly employed in Boc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com The compound this compound is the corresponding amino alcohol, derived from the reduction of the carboxylic acid of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine.

Principles and Implementation of Orthogonal Deprotection in Complex Syntheses

The synthesis of complex molecules like peptides or natural products often requires the use of multiple protecting groups for various functional groups within the same molecule. numberanalytics.com A critical strategic consideration in such syntheses is the concept of orthogonality. peptide.comnumberanalytics.com An orthogonal protection scheme is one in which a specific protecting group can be removed selectively in the presence of other different protecting groups, without affecting them. numberanalytics.comnumberanalytics.com This strategy allows for the controlled and sequential unmasking of functional groups at specific stages of a synthesis. numberanalytics.com

The principles of orthogonal protection are based on employing protecting groups that are cleaved by fundamentally different chemical mechanisms. numberanalytics.com This allows chemists to choose reagents and reaction conditions that will only interact with the targeted group. thieme-connect.de A well-planned synthesis involves classifying protecting groups into orthogonal sets, where each set is removed by a unique set of conditions. thieme-connect.de Common deprotection mechanisms include:

Acidolysis: Cleavage by acids of varying strength (e.g., TFA for Boc vs. HF for 2-Cl-Z). peptide.com

Basolysis: Removal by basic conditions (e.g., piperidine (B6355638) for Fmoc). escholarship.org

Hydrogenolysis: Cleavage by catalytic hydrogenation (e.g., for benzyl (B1604629) (Bn) or benzyloxycarbonyl (Z) groups). libretexts.org

Fluoride Ion Cleavage: Removal of silyl-based protecting groups (e.g., TBDMS, TIPS) using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de

Photolysis: Using light to remove photolabile groups (e.g., o-nitrobenzyl). issuu.com

Hydrazinolysis: Cleavage using hydrazine (B178648), often employed for groups like Dde and ivDde. iris-biotech.de

Implementation of an orthogonal strategy is essential for advanced synthetic applications, such as the on-resin cyclization of peptides, site-specific labeling with fluorescent tags or biotin (B1667282), or the synthesis of branched peptides. peptide.comsigmaaldrich.com For example, in a peptide containing a lysine residue intended for side-chain modification, one might use an Nα-Fmoc group (base-labile), a tert-butyl (tBu) group for an aspartic acid side chain (strong-acid labile), and an allyloxycarbonyl (Alloc) group for the lysine Nε-amino group (cleaved by a palladium catalyst). numberanalytics.com This allows the chemist to first assemble the peptide chain by repeatedly removing the Fmoc group, then selectively deprotect the lysine side chain by palladium catalysis to perform a specific reaction, and finally, cleave the tBu groups and the peptide from the resin with strong acid. numberanalytics.com This level of control is indispensable for creating complex, multifunctional molecules with high precision. numberanalytics.comnumberanalytics.com

Comparative Analysis of Lysine Side-Chain Protecting Groups and Their Selectivity

In Boc/Bzl chemistry , where the Nα-Boc group is removed with moderate acid (TFA), the side-chain protectors must be stable to these conditions. peptide.compeptide.com

Benzyloxycarbonyl (Z) and 2-Chlorobenzyloxycarbonyl (2-Cl-Z) are the most common choices. ug.edu.pl The 2-Cl-Z group offers greater acid stability than the Z group and is reliably removed only during the final, strong-acid cleavage step (e.g., HF). peptide.compeptide.com

In Fmoc/tBu chemistry , the Nα-Fmoc group is removed with a base (e.g., piperidine), so the side-chain protecting groups must be base-stable but are typically acid-labile. ug.edu.pl

The tert-Butoxycarbonyl (Boc) group is the standard choice for lysine side-chain protection in this strategy. It is stable to piperidine but is readily cleaved with TFA, usually concurrently with the final cleavage of the peptide from the resin. ug.edu.pl

For more complex syntheses requiring an additional layer of orthogonality, specialized protecting groups are employed that can be removed without affecting either the Nα-Fmoc group or the acid-labile tBu-type groups. iris-biotech.desigmaaldrich.com

Trityl-based groups (Mmt, Mtt, Trt): These are highly acid-sensitive groups. The monomethoxytrityl (Mmt) group can be removed with very mild acid conditions, such as 1% TFA or a mixture of acetic acid/TFE/DCM, allowing its selective removal while leaving tBu groups intact. issuu.comsigmaaldrich.com The methyltrityl (Mtt) group is slightly more stable but also allows for selective deprotection. issuu.comsigmaaldrich.com

Hydrazine-labile groups (Dde, ivDde): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related isovaleryl-1,3-dimethylbarbituric acid (ivDde) groups are completely orthogonal to both Boc and Fmoc strategies. iris-biotech.desigmaaldrich.com They are stable to both acidic and basic conditions used for Nα-deprotection but can be selectively removed with a solution of hydrazine in DMF. sigmaaldrich.com The sterically bulkier ivDde group is more robust and less prone to "scrambling" (migration to other free amines) during synthesis than Dde, but can sometimes be difficult to remove completely. iris-biotech.de

The following table provides a comparative overview of common lysine side-chain protecting groups:

Protecting GroupAbbreviationCommon StrategyCleavage ConditionsOrthogonal ToKey Features
2-Chlorobenzyloxycarbonyl 2-Cl-ZBoc/BzlStrong acid (HF, TFMSA) peptide.compeptide.comNα-BocHigh stability; standard for Boc chemistry. peptide.compeptide.com
tert-Butoxycarbonyl BocFmoc/tBuModerate acid (TFA) ug.edu.plNα-FmocStandard for Fmoc chemistry. ug.edu.pl
Allyloxycarbonyl AllocFmoc/tBuPd(0) catalyst ug.edu.plNα-Fmoc, tBu, TrtAllows for selective deprotection under neutral conditions. numberanalytics.com
Monomethoxytrityl MmtFmoc/tBuVery mild acid (e.g., 1% TFA) issuu.comsigmaaldrich.comNα-Fmoc, tBuHighly acid-sensitive for selective modification. sigmaaldrich.com
Methyltrityl MttFmoc/tBuMild acid (e.g., 1-2% TFA, HFIP) issuu.comsigmaaldrich.comNα-Fmoc, tBuMore stable than Mmt but still allows selective removal. sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeFmoc/tBu or Boc/Bzl2-10% Hydrazine in DMF iris-biotech.desigmaaldrich.comNα-Fmoc, Nα-Boc, tBu, 2-Cl-ZHydrazine-labile. Prone to migration in long syntheses. iris-biotech.de
Isovaleryl-1,3-dimethylbarbituric acid ivDdeFmoc/tBu or Boc/Bzl2-10% Hydrazine in DMF iris-biotech.deNα-Fmoc, Nα-Boc, tBu, 2-Cl-ZMore stable than Dde, less prone to scrambling. iris-biotech.de

Chemoenzymatic and Biocatalytic Approaches to Chiral Amino Alcohols

While traditional organic synthesis provides robust methods for producing amino alcohols, these routes can be lengthy, require tedious protection/deprotection steps, and may use hazardous reagents. researchgate.netnih.gov In contrast, biocatalysis and chemoenzymatic strategies have emerged as powerful alternatives, offering high selectivity under mild, environmentally friendly conditions. researchgate.netrsc.org These approaches are particularly valuable for the synthesis of chiral amino alcohols, which are important structural motifs in pharmaceuticals and serve as versatile chiral building blocks. nih.govrsc.org

Biocatalytic methods leverage the exquisite stereo- and regioselectivity of enzymes to perform specific chemical transformations. uni-greifswald.de This can simplify synthetic pathways by eliminating the need for protecting groups and enabling direct, asymmetric synthesis. nih.gov Several enzymatic strategies have been developed for synthesizing chiral amino alcohols:

Kinetic and Dynamic Kinetic Resolution (DKR): In a kinetic resolution, an enzyme selectively acylates or deacylates one enantiomer from a racemic mixture of amino alcohols, allowing for the separation of the two. A more advanced approach is DKR, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.org For instance, a DKR of α-amino ketones was developed using a combination of a ketone reductase (KRED) for the stereoselective reduction and non-enzymatic pyridoxal-5-phosphate (PLP) catalysis to epimerize the α-stereocenter, yielding chiral 1,2-amino alcohols with high efficiency. acs.org

Enzymatic Cascade Reactions: A highly efficient strategy involves combining multiple enzymatic reactions in a "one-pot" cascade. nih.gov This mimics biosynthetic pathways and minimizes intermediate purification steps. For example, chiral amino alcohols have been synthesized from L-lysine through a cascade involving dioxygenases and a decarboxylase. nih.gov In the first step, an iron(II)/α-ketoacid-dependent oxygenase (αKAO) catalyzes the regio- and diastereoselective hydroxylation of the lysine side chain. nih.gov Subsequently, a pyridoxal-phosphate (PLP) dependent decarboxylase removes the carboxylic acid group, yielding an optically enriched amino alcohol while preserving the stereocenter created by the hydroxylase. nih.gov

Transaminase Reactions: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. They are widely used for the asymmetric synthesis of chiral amines and can be applied to produce amino alcohols from hydroxy ketones. acs.org

These biocatalytic and chemoenzymatic methods represent a significant advancement in synthetic chemistry, providing greener and more efficient routes to valuable chiral compounds like this compound and its analogues. researchgate.netrsc.org

Strategic Applications of Boc L Lys 2 Cl Z Ol in Biomolecular Synthesis and Chemical Biology

Integration as a Chiral Building Block in Peptide Synthesis

Boc-L-lys(2-CL-Z)-OL serves as a valuable chiral building block in the intricate process of peptide synthesis. chemimpex.com The inherent "L" configuration of the lysine (B10760008) backbone ensures the stereochemical integrity of the resulting peptide, which is crucial for its biological activity. The compound is part of a broader class of amino alcohol derivatives that are employed as chiral ligands and versatile coupling partners in organic synthesis. iris-biotech.deiris-biotech.de The presence of the Nα-Boc (tert-butoxycarbonyl) and Nε-2-Cl-Z (2-chlorobenzyloxycarbonyl) protecting groups allows for a differential protection strategy, which is fundamental to modern peptide chemistry. chemimpex.compeptide.com

PropertyDescriptionSource
Synonym Nα-Boc-Nε-2-chloro-Z-L-lysinol chemimpex.com
Chirality L-Configuration chemimpex.com
Primary Use Chiral building block in peptide synthesis chemimpex.comiris-biotech.de
Key Feature Orthogonal protecting groups (Boc and 2-Cl-Z) chemimpex.compeptide.com

Methodologies in Solid-Phase Peptide Synthesis (SPPS)

In the realm of Solid-Phase Peptide Synthesis (SPPS), the corresponding amino acid, Boc-L-lys(2-Cl-Z)-OH, is a standard building block for the introduction of lysine residues. The Boc-SPPS strategy, pioneered by Bruce Merrifield, utilizes the acid-labile Boc group for temporary protection of the alpha-amine. peptide.com This group is typically removed at each cycle of peptide elongation using an acid such as trifluoroacetic acid (TFA). peptide.com

The Nε-2-Cl-Z group on the lysine side chain functions as a more robust, or "permanent," protecting group. peptide.com Its stability to the acidic conditions required for Boc group removal is a key advantage. peptide.com The inclusion of the chloro-substituent on the benzyloxycarbonyl (Z) group increases its acid stability compared to the standard Z group, thereby preventing premature deprotection and subsequent side reactions during the repetitive TFA treatments. osti.gov The 2-Cl-Z group is typically retained throughout the chain assembly and is removed during the final step of cleaving the completed peptide from the solid support, a process that requires strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Protecting Group Strategy in Boc-SPPS

Protecting Group Position Role Deprotection Reagent Source
Boc Nα-amine Temporary TFA peptide.com

| 2-Cl-Z | Nε-amine | Permanent/Side-Chain | HF, TFMSA, TMSOTf | peptide.com |

Approaches in Solution-Phase Peptide Synthesis

This compound and its carboxylic acid counterpart are also integral to solution-phase peptide synthesis, a method often employed for large-scale production or the synthesis of complex peptide fragments. rsc.orgresearchgate.net In this approach, the orthogonal nature of the Boc and 2-Cl-Z groups facilitates the controlled, stepwise formation of peptide bonds in a homogenous reaction medium. rsc.org After the coupling of one fragment, the Nα-Boc group can be selectively cleaved to allow for the next coupling reaction, while the 2-Cl-Z group continues to protect the lysine side chain. This strategy is crucial for synthesizing well-defined, complex structures, such as precursors to cyclic peptides like diketopiperazines, by preventing unintended reactions at the side chain. rsc.org The solubility of these protected derivatives in common organic solvents is also a beneficial characteristic for this synthetic route. medchemexpress.com

Synthesis of Peptide Mimetics and Structurally Modified Peptides

The use of this compound is a key strategy in the creation of peptide mimetics and structurally modified peptides. chemimpex.com The "-ol" suffix signifies an amino alcohol, meaning the C-terminal carboxylic acid of the natural amino acid has been reduced to a primary alcohol. iris-biotech.de Incorporating this amino alcohol at the C-terminus of a peptide chain results in a peptidomimetic with altered physicochemical properties.

This modification can lead to:

Increased enzymatic stability: The C-terminal alcohol is resistant to cleavage by carboxypeptidases.

Altered binding affinity: The replacement of a carboxylate with a neutral alcohol changes the hydrogen bonding and electrostatic interaction profile of the peptide, which can modulate its binding to biological targets.

Improved pharmacokinetic properties: Changes in solubility and membrane permeability can arise from this structural alteration.

A notable example of a marketed peptide therapeutic containing a C-terminal amino alcohol is octreotide, which features a threoninol residue. iris-biotech.de This highlights the proven utility of this modification in drug design.

Bioconjugation and Site-Specific Functionalization of Biomolecules

The lysine side chain is a common site for the bioconjugation of peptides and proteins to other molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), or therapeutic payloads. peptide.comchemimpex.com The orthogonal protection offered by Boc-L-lys(2-CL-Z)-OH allows for the synthesis of a peptide with a uniquely protected lysine residue.

Following the synthesis of the peptide, the 2-Cl-Z group can be removed to expose a single, reactive amine at a predetermined position. peptide.com This allows for the site-specific attachment of a desired molecule, ensuring a homogenous final product, which is a significant advantage over random conjugation to multiple lysine residues. google.com While other protecting groups with milder cleavage conditions are often preferred for sensitive biomolecules, the principle of using an orthogonally protected lysine derivative like Boc-L-lys(2-CL-Z)-OH is a foundational strategy in the field of bioconjugation. chemimpex.comgoogle.com

Translational Research: Boc L Lys 2 Cl Z Ol in Pharmaceutical and Therapeutic Agent Development

Design and Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Boc-L-lys(2-CL-Z)-OL is a meticulously designed lysine (B10760008) derivative that serves as a versatile intermediate in pharmaceutical research and peptide synthesis. chemimpex.comchemimpex.com Its structure features two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amine and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amine of the lysine side chain. chemimpex.compeptide.com This orthogonal protection scheme is fundamental to its utility, as it allows for the selective deprotection and modification of either amino group, a crucial capability for the stepwise construction of complex peptides and other advanced molecular architectures. chemimpex.comchemimpex.com

The 2-Cl-Z group offers greater stability against acidic conditions compared to the more common benzyloxycarbonyl (Z) group, which is a significant advantage during multi-step synthetic processes. cymitquimica.com The removal of the 2-Cl-Z group can be achieved under specific, harsher conditions such as treatment with strong acids or through hydrogenolysis, providing a broad synthetic window. peptide.com The primary alcohol moiety (-OL) classifies the compound as an amino alcohol, a group of molecules recognized for their utility as chiral ligands and coupling partners in organic synthesis. iris-biotech.de Furthermore, amino alcohols are integral components of several established peptide-based Active Pharmaceutical Ingredients (APIs). iris-biotech.de

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, Nα-Boc-Nε-(2-chloro-Z)-L-lysine (Boc-L-lys(2-Cl-Z)-OH). A common synthetic route involves the activation of the carboxyl group, for example by forming a mixed anhydride (B1165640) with isobutyl chloroformate, followed by reduction of this activated intermediate with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This process efficiently converts the acid to the desired amino alcohol while preserving the protecting groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 198476-84-5
Molecular Formula C₁₉H₂₉ClN₂O₅
Molecular Weight 400.89 g/mol
Purity ≥98% (HPLC)
Appearance White to Almost White Powder/Crystal
Synonyms Nα-Boc-Nε-2-chloro-Z-L-lysinol, Boc-L-Lysinol(2-Cl-Z)

The data in this table is compiled from multiple sources. chemimpex.comchemimpex.com

Applications in the Development of Targeted Therapeutics

The unique structure of this compound makes it a valuable component in the design of targeted therapeutics, which are engineered to act on specific biological pathways or cell types. chemimpex.comchemimpex.com The ε-amino group of the lysine side chain, once deprotected, serves as a versatile chemical handle. chemimpex.com This site can be used to attach a wide array of functional molecules, including fluorescent dyes for imaging, biotin (B1667282) for affinity labeling, or cytotoxic agents for targeted drug delivery. chemimpex.compeptide.com This process, known as bioconjugation, is a cornerstone of modern therapeutic development, enabling the creation of agents with improved efficacy and targeted delivery. chemimpex.com The incorporation of building blocks like this compound can enhance the selectivity of a drug, potentially leading to more effective treatments. chemimpex.com

Research in Oncology and Cancer Therapeutics

In the field of oncology, derivatives of this compound are actively being explored for the development of novel cancer therapies. chemimpex.comchemimpex.com The ability to modify compounds using this building block can enhance their selectivity for cancer cells over healthy tissue, a key goal in reducing treatment-related side effects. chemimpex.com

One significant application is in the development of drug delivery systems. For instance, poly(L-lysine), a polymer synthesized from lysine monomers, is utilized as a delivery vector for small interfering RNA (siRNA) in cancer therapy. rcsi.com The positively charged lysine side chains of the polymer interact with the negatively charged phosphate (B84403) backbone of siRNA, forming a complex that can traverse the cell membrane to silence cancer-promoting genes. rcsi.com

Furthermore, lysine derivatives are integral to the synthesis of targeting ligands for cancer-specific markers. A prominent example is the Lys-urea-Glu motif, which is a high-affinity binding ligand for Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. nih.gov The synthesis of these PSMA-targeting agents, used for both imaging (e.g., PET scans) and therapy, relies on protected lysine intermediates to construct the core binding structure. nih.gov The development of inhibitors for amino acid transporters like L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers to fuel rapid growth, also represents a promising therapeutic strategy where lysine analogues play a role. researchgate.net

Table 2: Role of Lysine Derivatives in Oncology Research

Application AreaExampleRole of Lysine Derivative
Targeted Drug Delivery siRNA delivery vectorsPoly(L-lysine) backbone provides positive charges to bind and deliver anionic siRNA molecules into cancer cells. rcsi.com
Tumor-Specific Targeting PSMA-targeting agentsForms the core of the Lys-urea-Glu pharmacophore for binding to prostate cancer cells. nih.gov
Enhanced Selectivity Modified chemotherapeuticsProvides a site for conjugation to improve a drug's selectivity for cancer cells. chemimpex.com
Metabolic Targeting LAT1 InhibitorsServes as a scaffold for amino acid mimetics that block nutrient uptake in cancer cells. researchgate.net

Applications in Infectious Diseases and Other Therapeutic Areas

The utility of this compound and related compounds extends to the development of treatments for infectious diseases. chemimpex.com The strategy of conjugating amino acids and peptides to other bioactive molecules has proven to be a successful approach for creating new therapeutic leads with enhanced potency and improved pharmacological properties against infectious agents. mdpi.com

The creation of peptidomimetics—compounds that mimic the structure and function of natural peptides—is a key strategy in the development of novel anti-infective drugs. mdpi.comnih.gov Modified amino acids are essential for this work, as they can be incorporated into peptide sequences to increase their stability against enzymatic degradation, a common challenge with natural peptide drugs. nih.gov A patent for blood-regulating peptides with potential applications against bacterial infections describes the use of a related lysine derivative, BOC-Lys(Cl-Z)-CH2PAM, in their synthesis. google.com In other therapeutic areas, protected lysine derivatives are used to synthesize fragments of immunomodulatory peptides like thymosins, which have potential applications in treating autoimmune conditions. glpbio.com

Precursors for Biologically Active Compounds and Natural Product Analogues

This compound and its acid counterpart are fundamental building blocks for the synthesis of a wide range of biologically active compounds. chemimpex.com They are frequently used in the production of peptide mimetics, which are designed to replicate the biological activity of natural peptides while possessing superior drug-like properties such as enhanced stability, solubility, and oral bioavailability. chemimpex.comchemimpex.comnih.gov

The incorporation of "unnatural" amino acids or their analogues into peptide chains is a well-established strategy to achieve these improved characteristics. nih.gov Lysine derivatives are central to creating these unnatural building blocks. beilstein-journals.org For example, research into the synthesis of analogues of the natural product jasplakinolide (B32604) has utilized protected lysine derivatives to construct the complex molecular architecture. acs.org These analogues are valuable tools for studying biological processes and can serve as leads for new drug discovery efforts. The ability to precisely control the chemical modifications at the lysine side chain allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the therapeutic potential of these novel compounds.

Computational and Spectroscopic Investigations of N Protected Amino Alcohol Derivatives

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules like Boc-L-lys(2-CL-Z)-OL at an atomic level. Quantum chemical calculations and molecular modeling are employed to investigate conformational landscapes, stereochemical outcomes of reactions, and the nature of intermolecular interactions, which are crucial for applications in drug design and materials science. researchgate.netrsc.orgnih.gov

Conformational Analysis and Stereochemical Prediction

The flexibility of the lysine (B10760008) side chain and the presence of multiple rotatable bonds in this compound make conformational analysis a complex but vital task. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are used to determine the most stable, low-energy conformations of the molecule. rsc.org Understanding these preferred shapes is essential, as the conformation of the building block can influence the secondary structure of a resulting peptide or the binding affinity of a peptidomimetic.

For instance, studies on similar N-protected amino alcohols have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. rsc.orgresearchgate.net In the case of this compound, a hydrogen bond could potentially form between the terminal hydroxyl group and one of the carbamate (B1207046) carbonyl oxygens. Quantum chemical calculations can predict the geometry and strength of such bonds. bme.hu Furthermore, these models are critical for predicting the stereochemical outcome of reactions. The synthesis of amino alcohols from their corresponding acids must be carefully controlled to prevent racemization. rsc.org Computational modeling can help elucidate transition state geometries, providing insight into reaction pathways that preserve the desired L-stereochemistry. rsc.org

Studies on Molecular Interactions and Recognition

The ability of this compound to engage in specific molecular interactions is key to its utility. When incorporated into larger molecules, the lysine side chain can participate in electrostatic interactions, while the protected amino groups and the hydroxyl terminus offer sites for hydrogen bonding. Molecular modeling studies, often combining quantum mechanics/molecular mechanics (QM/MM) methods, are used to simulate how this molecule or its derivatives interact with biological targets like proteins or nucleic acids. rsc.org

Theoretical calculations on lysine derivatives have been used to understand their binding modes with host molecules, such as molecular tweezers, where the calculations of NMR shifts help to confirm the geometry of the host-guest complex. rsc.org Similar computational approaches for this compound would involve docking simulations and molecular dynamics (MD) to predict how it might fit into a receptor's active site. rsc.org These simulations provide data on binding energies and the specific atoms involved in the interaction, guiding the design of more potent and selective therapeutic agents.

Mechanistic Insights into Organic Reactions Involving Protected Amino Acids

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving protected amino acids and their derivatives. The conversion of the parent amino acid, Boc-L-lys(2-Cl-Z)-OH, to the target amino alcohol, this compound, is a key synthetic step. This reduction typically proceeds via an activated intermediate, such as a mixed anhydride (B1165640) or an acyl imidazolide, which is then reduced by a hydride source like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). rsc.org

Computational modeling can map the entire reaction coordinate, identifying transition states and intermediates. This helps in optimizing reaction conditions to improve yield and prevent side reactions. For example, studies on the acid-catalyzed removal of the Boc protecting group have shown a second-order dependence on the acid concentration, a finding rationalized through mechanistic modeling of the protonated intermediate. acs.org Similarly, DFT calculations can be used to understand the stability of the 2-Cl-Z group under various conditions, ensuring its integrity while other transformations are carried out. The 2-Cl-Z group is noted to be significantly more stable to acid than the standard Z-group, a property that can be quantified and explained through computational analysis. chemicalbook.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the successful synthesis and purity of this compound and for elucidating its structural features in detail. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for this purpose. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is the most powerful tool for determining the precise chemical structure of this compound in solution. ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments within the molecule.

For this compound, specific signals are expected that confirm its identity. The ¹H NMR spectrum would feature a characteristic singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group. The protons of the newly formed terminal hydroxymethyl group (-CH₂OH) would appear as a multiplet, distinct from the carboxyl group of the parent acid. The protons on the lysine chain (α, β, γ, δ, ε) would present as complex multiplets, while the benzylic protons of the 2-Cl-Z group and the aromatic protons would resonate in the 5.0-5.2 ppm and 7.2-7.5 ppm regions, respectively. nih.gov

Advanced 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity between protons and carbons, confirming the complete assignment of the molecular structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, offering experimental validation for the low-energy conformations predicted by molecular modeling. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on the structure and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
tert-butyl (Boc) 1.35 - 1.45 singlet 9H
Lysine γ, δ-CH₂ 1.40 - 1.70 multiplet 4H
Lysine β-CH₂ 1.70 - 1.90 multiplet 2H
Lysine ε-CH₂ 3.10 - 3.25 multiplet 2H
C-terminal CH₂OH 3.40 - 3.60 multiplet 2H
Lysine α-CH 3.70 - 3.85 multiplet 1H
2-Cl-Z CH₂ 5.10 - 5.20 singlet 2H
NH (Boc) 5.30 - 5.50 doublet 1H
NH (Z) 6.80 - 7.00 triplet 1H

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry is a crucial technique for verifying the molecular weight of this compound and for monitoring the progress of its synthesis. chemimpex.com High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can confirm the elemental composition of the molecule. nih.gov

The expected monoisotopic mass for this compound (C₁₉H₂₉ClN₂O₅) is approximately 400.18 g/mol . Electrospray ionization (ESI) is a common method used for such compounds, which would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

MS/MS fragmentation analysis can further confirm the structure. Characteristic fragmentation patterns would include the loss of the Boc group (a loss of 56 or 100 Da), cleavage of the 2-Cl-Z group, and sequential losses of water and other small fragments from the lysine backbone. This detailed fragmentation data serves as a fingerprint for the molecule, providing definitive structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular Formula C₁₉H₂₉ClN₂O₅
Molecular Weight 400.89
Monoisotopic Mass 400.1765 Calculated
Expected ESI-MS Ion (Positive Mode) m/z 401.1838 [M+H]⁺
Expected ESI-MS Ion (Positive Mode) m/z 423.1657 [M+Na]⁺
Common Fragment Ion [M+H - C₄H₈]⁺ Loss of isobutylene (B52900) from Boc group (56 Da)

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-protected amino alcohol derivatives such as this compound, this method provides unequivocal evidence of its solid-state conformation, intramolecular and intermolecular interactions, and absolute stereochemistry. The resulting crystal structure would offer invaluable insights into bond lengths, bond angles, and torsional angles, revealing the preferred spatial orientation of the bulky tert-butyloxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting groups relative to the chiral backbone of the lysinol moiety.

Such structural data is crucial for understanding how the molecule packs in a crystal lattice, governed by non-covalent interactions like hydrogen bonding and van der Waals forces. The hydroxyl group and the two carbamate linkages are potential sites for hydrogen bonding, which dictates the supramolecular architecture. Furthermore, crystallographic analysis would unambiguously confirm the L-configuration at the alpha-carbon, a critical parameter for its intended use in stereospecific synthesis.

Despite the importance of this technique, a comprehensive search of the Cambridge Structural Database (CSD) and publicly available scientific literature did not yield a reported crystal structure for this compound (CAS No. 198476-84-5). While the structures of peptides and complex molecules incorporating the Boc-Lys(2-Cl-Z) moiety have been studied, the specific crystal data for the parent amino alcohol is not presently available. researchgate.net The determination of its crystal structure would be a valuable contribution to the field, providing a foundational understanding of its conformational preferences.

Chromatographic Methods for Purity and Enantiomeric Analysis, Including Chiral HPLC

Chromatographic techniques are indispensable for the analysis and purification of synthetic intermediates in peptide chemistry. For this compound, High-Performance Liquid Chromatography (HPLC) is the primary method used to assess its chemical purity. Commercial suppliers of this compound routinely use reverse-phase HPLC to verify its purity, which is a critical quality control parameter.

Purity Analysis

The purity of this compound is typically reported by manufacturers to be high, ensuring its suitability for subsequent synthetic steps where contaminants could lead to undesirable side products. The data available from various suppliers, as determined by HPLC, is summarized below.

Property Value Reference
Purity (HPLC)≥ 98% chemimpex.com
Molecular FormulaC19H29ClN2O5 chemimpex.com
Molecular Weight400.89 g/mol chemimpex.com
CAS Number198476-84-5 chemimpex.com
Melting Point71 - 72 °C chemimpex.com
Optical Rotation[α]20/D = -7 ± 1º (c=1 in MeOH) chemimpex.com

Enantiomeric Analysis

Given that the compound is derived from the natural amino acid L-lysine, its enantiomeric purity is of paramount importance. The presence of the D-enantiomer could compromise the stereochemical integrity of a final peptide product. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of such chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

While the related carboxylic acid, Boc-L-Lys(2-Cl-Z)-OH, has been reported with a chiral purity of ≥99.7%, specific, detailed analytical methods or application notes for the chiral separation of this compound are not widely published in scientific literature. The development of a robust chiral HPLC method would typically involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or zwitterionic selectors. rsc.orghplc.eu The mobile phase, usually a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography, would be optimized to achieve baseline resolution of the L- and D-enantiomers. Such analysis is critical to guarantee that the stereochemistry of the starting material meets the stringent requirements for its use in the synthesis of stereochemically pure molecules.

Q & A

Q. Methodological Answer :

  • Impurity Profiling :
    • Byproducts : Incomplete deprotection (e.g., residual Boc groups detected via TLC, Rf comparison).
    • Hydrolysis Products : Detect free lysine derivatives using ninhydrin staining or LC-MS.
    • Solvent Traces : GC-MS to identify residual DMF or THF.
  • Mitigation : Use scavengers (e.g., triethylamine) during purification and ensure rigorous drying under vacuum .

Advanced: How to design stability studies for this compound under varying pH conditions?

Q. Methodological Answer :

  • Experimental Setup : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs).
  • Analysis : Quantify degradation via HPLC (loss of parent peak) and identify products using LC-MS/MS.
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) and Arrhenius parameters to predict shelf-life. Note pH-dependent hydrolysis of the carbamate group .

Basic: What are the best practices for documenting this compound synthesis in a lab report?

Q. Methodological Answer :

  • Sections to Include :
    • Experimental : Detailed reagent sources (e.g., Sigma-Aldrich, ≥99% purity), molar ratios, and reaction times.
    • Characterization : Tabulate NMR shifts, HPLC retention times, and MS data.
    • Reproducibility : Note batch-to-batch variability (e.g., ±2% yield) and storage conditions (-20°C under argon) .

Advanced: How can computational modeling predict this compound’s reactivity in novel peptide linkages?

Q. Methodological Answer :

  • Software Tools : Use Gaussian or Schrödinger Suite for DFT calculations (e.g., Gibbs free energy of activation for carbamate formation).
  • Validation : Compare predicted reaction barriers with experimental kinetic data (e.g., Arrhenius plots).
  • Limitations : Address force field inaccuracies for solvation effects by cross-referencing MD simulations with NMR diffusion-ordered spectroscopy (DOSY) .

Basic: How to troubleshoot low yields in this compound synthesis?

Q. Methodological Answer :

  • Stepwise Diagnosis :
    • Activation Check : Confirm carbodiimide activity via a control reaction with a known carboxylic acid.
    • Byproduct Identification : Use TLC or in-situ IR to detect urea precipitates (common with DCC).
    • Solvent Purity : Ensure anhydrous conditions via molecular sieves or distillation.
  • Optimization : Switch to DMAP as a catalyst or use in-situ neutralization (e.g., Hünig’s base) .

Advanced: What strategies resolve conflicting bioactivity data for peptides incorporating this compound?

Q. Methodological Answer :

  • Hypothesis Testing :
    • Batch Variability : Compare bioactivity across synthetic batches (e.g., IC50_{50} in cell assays).
    • Structural Confounders : Use X-ray crystallography or cryo-EM to verify peptide conformation.
    • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
  • Reporting Standards : Clearly document purity, stereochemistry, and assay conditions (e.g., cell line, incubation time) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.